molecular formula C24H19N5OS B292878 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B292878
M. Wt: 425.5 g/mol
InChI Key: AERHSHISZHOWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound works by inhibiting the proliferation of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has also been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its potent anti-tumor activity against various cancer cell lines. Additionally, the compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, the limitations of this compound include its relatively high cost of synthesis and limited availability.

Future Directions

There are numerous future directions for the research and development of 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to explore the compound's potential applications in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research could be conducted to optimize the synthesis method of the compound to reduce its cost and increase its availability. Another potential direction is to investigate the compound's potential as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anti-tumor activity and potential applications in the treatment of neurodegenerative disorders make it a promising compound for future research and development.

Synthesis Methods

The synthesis of 4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 3-amino-4,6-diphenylfuro[2,3-b]pyridine-2-carbonitrile with allyl isothiocyanate and hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound.

Scientific Research Applications

4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-tumor activity against various cancer cell lines. Additionally, the compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

3-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H19N5OS/c1-2-13-29-22(27-28-24(29)31)21-20(25)19-17(15-9-5-3-6-10-15)14-18(26-23(19)30-21)16-11-7-4-8-12-16/h2-12,14H,1,13,25H2,(H,28,31)

InChI Key

AERHSHISZHOWJM-UHFFFAOYSA-N

SMILES

C=CCN1C(=NNC1=S)C2=C(C3=C(O2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=C(C3=C(O2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N

Origin of Product

United States

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